N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
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Overview
Description
N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling with the Phenyl Group: The final step involves coupling the thiadiazole-pyrrolidine intermediate with a phenyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-3-(1,2,4-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
- N-Phenyl-3-(1,3,4-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
- N-Phenyl-3-(1,2,3-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
Uniqueness
N-Phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs . The presence of the 1,2,5-thiadiazole ring, in particular, can confer unique reactivity and binding characteristics .
Properties
IUPAC Name |
N-phenyl-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(15-10-4-2-1-3-5-10)17-7-6-11(9-17)19-12-8-14-20-16-12/h1-5,8,11H,6-7,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANSPMDTJOHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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